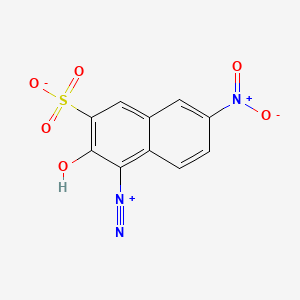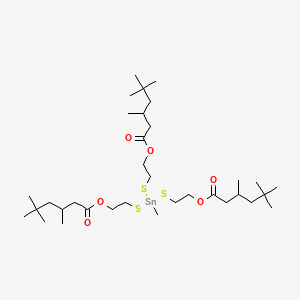
2,4,6-Tri-tert-butylphenyl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tri-tert-butylphenyl dimethylcarbamate is an organic compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a dimethylcarbamate functional group. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylphenyl dimethylcarbamate typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid. This reaction yields 2,4,6-Tri-tert-butylphenol, which can then be further reacted with dimethylcarbamoyl chloride to form the desired dimethylcarbamate compound. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
2,4,6-Tri-tert-butylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, although the steric hindrance from the tert-butyl groups can limit the reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used, often requiring catalysts like aluminum chloride.
Hydrolysis: Acidic or basic aqueous solutions are typically used to hydrolyze the carbamate group.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Hydrolysis: Dimethylamine and 2,4,6-Tri-tert-butylphenol.
科学的研究の応用
2,4,6-Tri-tert-butylphenyl dimethylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its steric properties.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity.
作用機序
The mechanism of action of 2,4,6-Tri-tert-butylphenyl dimethylcarbamate involves its interaction with molecular targets, primarily enzymes. The bulky tert-butyl groups provide steric hindrance, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. This compound can also act as a free radical scavenger, providing antioxidant effects by donating hydrogen atoms to neutralize free radicals .
類似化合物との比較
Similar Compounds
2,4,6-Tri-tert-butylphenol: A closely related compound with similar steric properties but lacking the carbamate group.
2,6-Di-tert-butylphenol: Another phenolic compound with two tert-butyl groups, commonly used as an antioxidant.
2,4-Di-tert-butylphenol: Similar in structure but with fewer tert-butyl groups, affecting its reactivity and applications.
Uniqueness
2,4,6-Tri-tert-butylphenyl dimethylcarbamate is unique due to the presence of both the sterically hindered phenyl ring and the reactive carbamate group. This combination allows it to serve as a versatile reagent in various chemical reactions and applications, providing both stability and reactivity .
特性
CAS番号 |
65832-33-9 |
|---|---|
分子式 |
C21H35NO2 |
分子量 |
333.5 g/mol |
IUPAC名 |
(2,4,6-tritert-butylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H35NO2/c1-19(2,3)14-12-15(20(4,5)6)17(24-18(23)22(10)11)16(13-14)21(7,8)9/h12-13H,1-11H3 |
InChIキー |
BYGNGAJMTFYWKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)N(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


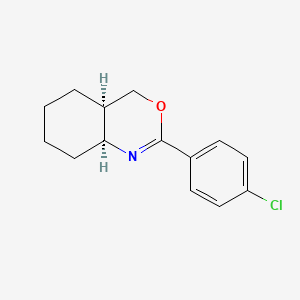
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
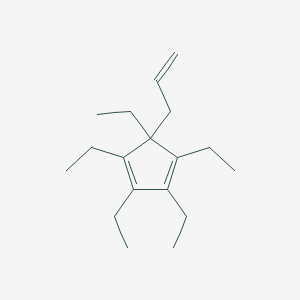

![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-phenylethenyl]pyrimidine-2,4-dione](/img/structure/B14473169.png)
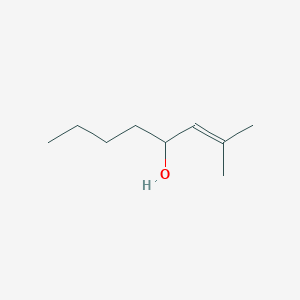
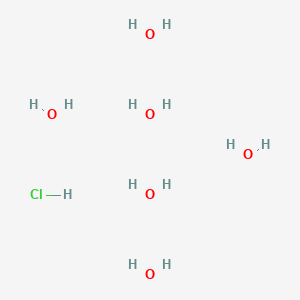
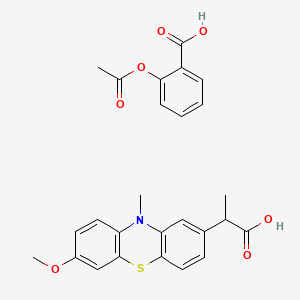
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzene-1,4-dicarboxylate](/img/structure/B14473182.png)


